N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure based on the name.
Synthesis Analysis
This would involve outlining the steps used to synthesize the compound, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure, including its functional groups, its stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve discussing any known reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Applications
Compounds structurally related to N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown potential in anticancer studies. For instance, derivatives containing the pyrimidine and fluorine moieties have exhibited antitumor activities, highlighting the significance of such compounds in developing anticancer therapies (Xiong Jing, 2011). Similarly, microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has revealed significant anticancer potential against human cancer cell lines, indicating the usefulness of these compounds in cancer research (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).
Antiallergic Properties
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified compounds with significant antiallergic properties. These studies demonstrate the potential of these compounds in the development of new antiallergic agents, offering insights into their mechanism of action and therapeutic efficacy (Cecilia Menciu et al., 1999).
Imaging Applications
Fluorine-18 labelled compounds, closely related to the target molecule, have been utilized as selective ligands for imaging the translocator protein with positron emission tomography (PET), showcasing their importance in neuroimaging and the study of neuroinflammatory processes (F. Dollé et al., 2008).
Antimicrobial Activity
Derivatives of pyrimidine have also been explored for their antimicrobial activities, further underscoring the versatility of these compounds in scientific research aimed at combating infectious diseases (Asmaa M. Fahim et al., 2021).
Safety And Hazards
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Future Directions
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I hope this general outline is helpful. If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-2-16-7-11-19(12-8-16)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-17-5-9-18(25)10-6-17/h3-13H,2,14-15H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLROTVHJQRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
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